molecular formula C14H17BrN2O3 B13857195 Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate

Cat. No.: B13857195
M. Wt: 341.20 g/mol
InChI Key: VELDGFGMQITZEQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is an organic compound that belongs to the indazole family This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidized derivatives of the indazole ring or the methoxy group.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate depends on its specific application and the target molecules involved. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(bromomethyl)phenylcarbamate: Similar structure with a phenyl ring instead of an indazole ring.

    Tert-butyl bromoacetate: Contains a bromomethyl group and a tert-butyl ester group but lacks the indazole core.

    Methyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate: Similar structure with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is unique due to the combination of its functional groups and the indazole core, which imparts specific reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6-methoxyindazole-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-12-7-9(19-4)5-6-10(12)11(8-15)16-17/h5-7H,8H2,1-4H3

InChI Key

VELDGFGMQITZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)CBr

Origin of Product

United States

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